molecular formula C16H15N3S B11106758 6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile

Cat. No.: B11106758
M. Wt: 281.4 g/mol
InChI Key: YAVQOEYAMDXUCE-UHFFFAOYSA-N
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Description

6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a naphthyridine ring system with a cyanide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-keto ester, and a thiourea. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-METHYL-4-PHENYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its naphthyridine ring system and the presence of a cyanide group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

6-methyl-4-phenyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3S/c1-19-8-7-14-13(10-19)15(11-5-3-2-4-6-11)12(9-17)16(20)18-14/h2-6H,7-8,10H2,1H3,(H,18,20)

InChI Key

YAVQOEYAMDXUCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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